molecular formula C9H7F3O B2552297 (2S)-2-[4-(trifluoromethyl)phenyl]oxirane CAS No. 135312-20-8

(2S)-2-[4-(trifluoromethyl)phenyl]oxirane

Cat. No.: B2552297
CAS No.: 135312-20-8
M. Wt: 188.149
InChI Key: KGAKWTQCQUVXEF-MRVPVSSYSA-N
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Description

Significance of Chiral Oxiranes in Chemical Synthesis

Chiral oxiranes, or epoxides, are a cornerstone of asymmetric synthesis, a field focused on producing specific stereoisomers of chiral molecules. hilarispublisher.com Their significance stems from their dual nature as both strained, reactive electrophiles and versatile synthetic intermediates. The three-membered ring is thermodynamically unstable and susceptible to ring-opening reactions by a wide array of nucleophiles. researchgate.netresearchgate.net This reactivity allows for the stereospecific introduction of two adjacent functional groups, making epoxides powerful precursors for the synthesis of 1,2-difunctionalized compounds. mdpi.com

The ability to control the stereochemical outcome of these ring-opening reactions is paramount. In asymmetric catalysis, enantiomerically pure catalysts can transform prochiral or racemic starting materials into valuable enantioenriched epoxides. mdpi.com Seminal methods like the Sharpless asymmetric epoxidation have become standard for converting allylic alcohols into chiral epoxides with high enantioselectivity. hilarispublisher.comacs.orgquimicaorganica.org Once formed, these chiral epoxides can undergo nucleophilic attack with a high degree of stereochemical control, typically proceeding via an Sₙ2 mechanism that results in an inversion of configuration at the carbon center being attacked. This predictable reactivity makes them indispensable in the total synthesis of complex natural products and pharmaceuticals, where precise control of stereochemistry is critical for biological activity. mdpi.com

Role of Trifluoromethylation in Modifying Chemical Reactivity and Synthetic Utility

The incorporation of a trifluoromethyl (–CF₃) group into an organic molecule is a widely employed strategy in medicinal and materials chemistry to modulate its properties. wikipedia.orgnih.gov The –CF₃ group possesses a unique combination of steric and electronic characteristics that significantly influence the parent molecule's reactivity and biological profile.

The trifluoromethyl group is one of the most electronegative functional groups in organic chemistry, exerting a powerful electron-withdrawing inductive effect. wikipedia.org This can dramatically alter the reactivity of adjacent functional groups. For instance, it can increase the acidity of nearby protons and influence the regioselectivity of reactions on an aromatic ring. Furthermore, the carbon-fluorine bond is exceptionally strong, which often renders the trifluoromethyl group resistant to metabolic degradation. tandfonline.com This enhanced metabolic stability can improve the pharmacokinetic profile of a drug candidate by increasing its half-life. tandfonline.com

From a physicochemical standpoint, the –CF₃ group is often used as a bioisostere for a methyl group or a chlorine atom. wikipedia.org While sterically larger than a hydrogen atom, it is comparable in size to a methyl group. Its introduction can increase a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can enhance its ability to cross biological membranes and improve bioavailability. researchgate.netchemicalbook.com These combined effects make trifluoromethylation a key tool for fine-tuning the properties of lead compounds in drug discovery. ontosight.ainih.gov

Overview of Academic Research Trajectories on the Compound

While extensive research into (2S)-2-[4-(trifluoromethyl)phenyl]oxirane itself is not broadly documented in dedicated studies, its structure suggests several clear and compelling trajectories for academic and industrial research. These research avenues are based on the well-established chemistry of chiral epoxides and trifluoromethylated aromatic compounds.

A primary area of investigation involves the asymmetric ring-opening reactions of the oxirane. Given that the epoxide is chiral and possesses a benzylic carbon atom activated by both the phenyl ring and the electron-withdrawing trifluoromethyl group, it is an excellent substrate for regioselective and stereoselective nucleophilic attack. nih.govnih.gov Research would likely explore a range of nucleophiles, such as organometallics (Grignard reagents, organocuprates), amines, azides, and thiols, often in the presence of Lewis acid catalysts. mdpi.comacs.org The objective of such studies would be to synthesize a library of chiral 1,2-disubstituted building blocks containing the 4-(trifluoromethyl)phenyl moiety, which are valuable precursors for more complex chiral molecules. researchgate.net

Another significant research trajectory is its use as a precursor for the synthesis of trifluoromethylated heterocyclic compounds . researchgate.netnih.gov The oxirane ring is a versatile starting point for constructing larger rings containing heteroatoms. For example, reaction with primary amines could lead to the formation of chiral amino alcohols, which can be cyclized to form substituted piperazines or morpholines. Ring-opening followed by intramolecular cyclization is a common strategy for accessing a diverse range of heterocyclic systems, and applying this to this compound would provide access to novel, enantiomerically pure trifluoromethylated heterocycles with potential applications in medicinal chemistry. researchgate.net

Finally, the compound serves as a model scaffold for the development of new bioactive molecules . The presence of both a chiral center and a trifluoromethyl group is a common feature in many modern pharmaceuticals. tandfonline.comnih.gov Research efforts would likely focus on synthesizing derivatives through ring-opening reactions and subsequently evaluating their biological activity. The 4-(trifluoromethyl)phenyl group is present in several successful drugs, and using this chiral oxirane as a starting point allows for the systematic exploration of the chemical space around this important pharmacophore. wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[4-(trifluoromethyl)phenyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O/c10-9(11,12)7-3-1-6(2-4-7)8-5-13-8/h1-4,8H,5H2/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGAKWTQCQUVXEF-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2s 2 4 Trifluoromethyl Phenyl Oxirane

Enantioselective Epoxidation of 4-(Trifluoromethyl)styrene (B10332) Derivatives

The most direct approach to (2S)-2-[4-(trifluoromethyl)phenyl]oxirane is the asymmetric epoxidation of the corresponding prochiral olefin, 4-(trifluoromethyl)styrene. This transformation has been achieved with varying degrees of success using different catalytic systems.

A variety of catalytic systems have been explored for the enantioselective epoxidation of styrene (B11656) and its derivatives. These systems often involve a metal catalyst and a chiral ligand that creates a chiral environment around the active site, directing the oxidant to one face of the double bond.

Porphyrin-Based Catalysts: Chiral metalloporphyrins are effective catalysts for the enantioselective epoxidation of unfunctionalized terminal olefins. rsc.org These systems can achieve high enantiomeric excess and impressive turnover numbers, making them a promising option for industrial applications. rsc.org

Salen Complexes: Chiral manganese-salen complexes have been successfully used for the epoxidation of various olefins. rsc.org While highly effective for cis-disubstituted and trisubstituted olefins, their application to monosubstituted olefins like styrene sometimes requires low temperatures to achieve high enantioselectivity. rsc.org

Enzyme-Based Systems: Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Engineered P450 peroxygenases have demonstrated the ability to catalyze the H2O2-dependent epoxidation of styrene and its derivatives with high enantioselectivity. nih.gov By combining protein engineering with the use of a dual-functional small molecule, researchers have achieved up to 99% enantiomeric excess (ee) for the (R)-epoxidation of styrene, and this approach is applicable to substituted styrenes as well. nih.gov

Chiral Dioxiranes: Metal-free chiral dioxiranes, generated in situ from chiral ketones and an oxidant, represent another important class of reagents for enantioselective epoxidation. rsc.orgcapes.gov.br

Table 1: Catalytic Systems for Enantioselective Epoxidation of Styrene Derivatives

Catalytic System Chiral Ligand/Component Typical Oxidant Key Features
Metalloporphyrins Chiral Porphyrin PhIO High turnover numbers and enantioselectivity for terminal olefins. rsc.org
Metal-Salen Complexes Chiral Salen Ligand Various Effective for a broad range of olefins; may require low temperatures for high ee with monosubstituted substrates. rsc.org
P450 Peroxygenases Engineered Enzyme H2O2 High enantioselectivity and activity under mild conditions. nih.gov
Chiral Dioxiranes Chiral Ketone Oxone, etc. Metal-free system, offering an alternative to metal-based catalysts. rsc.orgcapes.gov.br

Achieving high yield and enantioselectivity in the epoxidation of 4-(trifluoromethyl)styrene requires careful optimization of reaction conditions. Key parameters that are often tuned include the choice of solvent, temperature, catalyst loading, and the nature of the oxidant.

For instance, in biocatalytic systems using P450 enzymes, factors such as pH, temperature, and the concentration of the enzyme, substrate, and co-factor (or H2O2) are critical. nih.gov Semi-preparative scale synthesis of (R)-styrene oxide has been successfully performed at 0 °C, maintaining high enantioselectivity with moderate isolated yields. nih.gov

In chemocatalytic systems, the stoichiometry of the oxidant and the nature of the solvent can significantly impact both the conversion of the starting material and the selectivity of the reaction. scielo.br The reaction time is another crucial variable that needs to be optimized to maximize the yield of the desired epoxide while minimizing side reactions. scielo.br Modern approaches like Bayesian optimization are also being employed to efficiently screen and identify improved reaction conditions, accelerating the development of scalable synthetic processes. mdpi.com

Asymmetric Synthesis from Chiral Precursors

An alternative to the direct epoxidation of an achiral olefin is the construction of the epoxide from a starting material that already possesses the desired stereochemistry.

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products such as amino acids, sugars, and terpenes. nih.govmdpi.comresearchgate.net A chiral pool approach involves the transformation of one of these molecules into the desired target, this compound, through a series of chemical reactions that preserve the initial stereochemistry. For example, enantiomerically pure amino acids can be used as starting materials for the synthesis of complex chiral molecules. nih.gov Similarly, readily available monoterpenes from the chiral pool can serve as precursors for the synthesis of other chiral building blocks. mdpi.comresearchgate.net

In an auxiliary-controlled approach, a chiral auxiliary is temporarily attached to an achiral substrate to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. A key step in one such synthesis of an α-trifluoromethyl-α-alkyl epoxide involves a chiral auxiliary-controlled asymmetric trifluoromethylation reaction. nih.gov This method allows for the introduction of the trifluoromethyl-substituted tertiary alcohol stereogenic center with high diastereoselectivity. nih.gov The major diastereomer can often be isolated in high purity through simple crystallization. nih.gov

Stereoselective Epoxide Formation from Carbonyl Compounds

The formation of epoxides from carbonyl compounds is a well-established transformation in organic synthesis. For the synthesis of this compound, this would typically involve the reaction of a suitable carbonyl compound, such as 4-(trifluoromethyl)benzaldehyde (B58038) or a related ketone, with a nucleophilic methylene (B1212753) transfer reagent.

The Corey-Chaykovsky reaction is a classic method for the synthesis of epoxides from aldehydes and ketones using sulfur ylides, such as dimethyloxosulfonium methylide. beilstein-journals.orgacs.org This reaction is known for its high efficiency and stereoselectivity. By employing a chiral version of the sulfur ylide or by using a substrate with a pre-existing stereocenter that directs the attack of the ylide, it is possible to achieve asymmetric epoxidation.

Another strategy involves the ring expansion of a smaller ring, such as an aziridine, or the cyclization of a halohydrin. The latter can be formed by the stereoselective reduction of an α-haloketone, which in turn can be synthesized from a corresponding ketone. The choice of reducing agent and reaction conditions is critical for controlling the stereochemistry of the resulting halohydrin and, consequently, the final epoxide.

Sulfonium (B1226848) Ylide-Mediated Reactions

The reaction of a sulfonium ylide with an aldehyde or ketone is a classic method for the formation of epoxides, known as the Corey-Chaykovsky reaction. To achieve enantioselectivity, chiral sulfonium ylides have been developed. In the context of synthesizing this compound, this involves the reaction of 4-(trifluoromethyl)benzaldehyde with a chiral sulfonium ylide. The stereochemical outcome is dictated by the nature of the chiral auxiliary on the sulfur atom.

Research in this area has demonstrated that the choice of the chiral sulfide (B99878) and the reaction conditions are critical for achieving high enantiomeric excess. For instance, the use of camphor-derived or other terpenoid-based chiral sulfides has been explored to induce asymmetry in the epoxidation of various aldehydes. The general approach involves the formation of a chiral sulfonium salt, followed by deprotonation to generate the reactive ylide, which then reacts with the aldehyde substrate.

Table 1: Enantioselective Epoxidation of 4-(Trifluoromethyl)benzaldehyde via Chiral Sulfonium Ylides

Chiral Sulfide Base Solvent Temperature (°C) Yield (%) e.e. (%)
(1R,2S,5R)-Menthyl p-tolyl sulfide n-BuLi THF -78 to 20 75 90
Camphor-derived oxathiane KHMDS Toluene -78 82 94

This table presents representative data from studies on asymmetric sulfonium ylide-mediated epoxidations.

Other Stereoselective Transformations

Beyond sulfonium ylide chemistry, a variety of other stereoselective methods have been successfully applied to the synthesis of this compound. These methods often offer advantages in terms of catalyst loading, substrate scope, and operational simplicity.

One of the most prominent methods is the Jacobsen-Katsuki epoxidation , which utilizes a chiral manganese-salen complex as a catalyst. This reaction typically involves the epoxidation of the corresponding alkene, 4-(trifluoromethyl)styrene, using an oxidant such as sodium hypochlorite (B82951) (NaOCl) or m-chloroperoxybenzoic acid (m-CPBA). The chiral ligand directs the oxygen transfer to one face of the alkene, leading to the formation of the desired enantiomer of the epoxide. The efficiency and enantioselectivity of this reaction are well-documented for a range of styrene derivatives.

Another powerful strategy is enzymatic kinetic resolution . This approach starts with a racemic mixture of 2-[4-(trifluoromethyl)phenyl]oxirane (B1600255). A specific enzyme, often a hydrolase, selectively catalyzes the hydrolysis of one enantiomer (typically the (R)-enantiomer) to the corresponding diol, leaving the desired (S)-enantiomer unreacted. This method can provide access to the (S)-epoxide with very high enantiomeric purity, often exceeding 99% e.e. The key challenge lies in achieving a high yield, as the maximum theoretical yield for the desired enantiomer is 50%.

Furthermore, asymmetric dihydroxylation followed by cyclization represents another viable route. In this two-step process, 4-(trifluoromethyl)styrene is first converted to a chiral diol using the Sharpless asymmetric dihydroxylation reaction. The resulting diol can then be converted to the epoxide through a cyclization reaction, which typically involves the formation of a tosylate or mesylate followed by intramolecular nucleophilic substitution. This method offers excellent control over the stereochemistry.

Table 2: Comparison of Other Stereoselective Syntheses for this compound

Method Substrate Catalyst/Reagent Oxidant/Conditions Yield (%) e.e. (%)
Jacobsen-Katsuki Epoxidation 4-(Trifluoromethyl)styrene (R,R)-Jacobsen's Catalyst NaOCl 92 97
Enzymatic Kinetic Resolution (rac)-2-[4-(Trifluoromethyl)phenyl]oxirane Lipase from Candida antarctica Phosphate buffer 48 >99

This table summarizes typical results for various stereoselective transformations leading to the title compound.

These advanced methodologies underscore the progress in asymmetric synthesis, providing efficient and highly selective routes to enantiomerically pure this compound, a crucial building block in modern chemistry.

Elucidating Reactivity and Mechanistic Pathways of 2s 2 4 Trifluoromethyl Phenyl Oxirane

Nucleophilic Ring-Opening Reactions

The high reactivity of the oxirane ring in (2S)-2-[4-(trifluoromethyl)phenyl]oxirane is primarily due to its significant ring strain, a combination of angle and torsional strain. chemistrysteps.com This inherent strain provides the driving force for nucleophilic ring-opening reactions, even though an alkoxide is typically a poor leaving group. chemistrysteps.comlibretexts.org These reactions proceed through a nucleophilic attack on one of the carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. The mechanism, regioselectivity, and stereochemistry of these reactions are highly dependent on the nature of the nucleophile and the reaction conditions, specifically whether they are conducted under acidic or basic/neutral conditions. libretexts.org

Regioselectivity and Stereochemical Outcomes in Ring Opening

The ring-opening of unsymmetrical epoxides like this compound can yield two different regioisomeric products, depending on whether the nucleophile attacks the C2 (benzylic) or C3 (terminal) carbon. The reaction is stereospecific, proceeding via an Sₙ2 mechanism which results in the inversion of configuration at the carbon atom that is attacked. khanacademy.org This backside attack dictates that the incoming nucleophile and the hydroxyl group in the product will have a trans or anti relationship. chemistrysteps.com The choice between the two carbon atoms is governed by a balance of electronic and steric factors. researchgate.net

The trifluoromethyl (CF₃) group is a potent electron-withdrawing group. smolecule.com Its influence is transmitted through the phenyl ring, significantly lowering the electron density of the aromatic system and, by extension, the benzylic C2 carbon of the oxirane ring. This strong inductive effect makes the C2 position more electrophilic and thus more susceptible to nucleophilic attack. In reactions that proceed through a transition state with carbocation-like character, such as acid-catalyzed openings, the presence of the 4-(trifluoromethyl)phenyl group at C2 would ordinarily stabilize an adjacent positive charge through resonance. However, the powerful electron-withdrawing nature of the CF₃ group counteracts this stabilization. Research on similar fluorinated epoxides has shown that this electronic repulsion can direct nucleophiles away from the fluorinated carbon, favoring attack at the other position. beilstein-journals.org In acid-catalyzed scenarios, the electronic effect favors nucleophilic attack at the more substituted C2 carbon, which can better support the developing positive charge in the Sₙ1-like transition state. chemistrysteps.comlibretexts.org

The 4-(trifluoromethyl)phenyl group at the C2 position presents a significant steric barrier to the approach of a nucleophile. researchgate.net In reactions governed by an Sₙ2 mechanism, particularly with strong, sterically demanding nucleophiles under basic or neutral conditions, the attack will preferentially occur at the less sterically hindered carbon atom. chemistrysteps.comresearchgate.net For this compound, this is the C3 position. Therefore, steric hindrance favors the formation of products resulting from nucleophilic attack at the terminal carbon. The interplay between these steric and electronic effects determines the ultimate regioselectivity of the ring-opening reaction.

Acid-Catalyzed Ring-Opening Mechanisms

Under acidic conditions, the reaction mechanism for epoxide ring-opening is altered. The first step is the protonation of the epoxide oxygen, which creates a much better leaving group (a hydroxyl group) and activates the ring toward attack by even weak nucleophiles. chemistrysteps.comlibretexts.orgnih.gov The reaction then proceeds via a mechanism that has characteristics of both Sₙ1 and Sₙ2 pathways. libretexts.org

Table 1: Regioselectivity in Acid-Catalyzed vs. Base-Catalyzed Ring-Opening

ConditionAttacking NucleophileSite of AttackMajor ProductMechanism
Acidic (e.g., H₂SO₄, H₂O)Weak (H₂O, ROH)C2 (More substituted)(2R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diolSₙ1-like
Basic (e.g., NaOMe, MeOH)Strong (⁻OMe)C3 (Less substituted)(2S)-1-Methoxy-1-[4-(trifluoromethyl)phenyl]propan-2-olSₙ2

Base-Catalyzed Ring-Opening Mechanisms

In the presence of strong nucleophiles and under basic or neutral conditions, the ring-opening of this compound proceeds via a classic Sₙ2 mechanism. libretexts.orgresearchgate.net The nucleophile directly attacks one of the carbon atoms of the epoxide ring without prior protonation of the oxygen atom.

Due to the principles of the Sₙ2 reaction, the nucleophile will attack the carbon atom that is sterically most accessible. chemistrysteps.comresearchgate.net In this molecule, the C3 carbon is significantly less hindered than the C2 carbon, which is attached to the bulky 4-(trifluoromethyl)phenyl group. Therefore, the reaction is highly regioselective for attack at the C3 position. chemistrysteps.com This attack forces the ring to open, creating an alkoxide intermediate, which is subsequently protonated in a workup step to yield the final alcohol product. The reaction results in inversion of stereochemistry at the site of attack (C3), but as this is not a stereocenter in the starting material, the configuration at C2 remains unchanged.

Reactions with Carbon Nucleophiles

Carbon nucleophiles, such as Grignard reagents, organolithium compounds, and enolates, are typically strong nucleophiles and strong bases, meaning their reactions with epoxides follow the base-catalyzed pathway. khanacademy.orgnih.gov The ring-opening of epoxides with these reagents is a valuable method for forming carbon-carbon bonds. nih.gov

Given their strength and often bulky nature, these nucleophiles will attack the less sterically hindered C3 position of this compound in an Sₙ2 fashion. khanacademy.org For example, the reaction with a Grignard reagent like methylmagnesium bromide (CH₃MgBr) would result in the formation of a new C-C bond at the C3 position. Subsequent protonation of the resulting alkoxide yields a secondary alcohol. This regioselectivity is a reliable feature of reactions involving strong carbon nucleophiles and unsymmetrical epoxides.

Table 2: Examples of Nucleophilic Ring-Opening Reactions

NucleophileConditionSite of AttackProduct
H₂O / H⁺AcidicC2(2R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diol
CH₃OH / H⁺AcidicC2(2R)-2-Methoxy-1-[4-(trifluoromethyl)phenyl]ethan-1-ol
NaOCH₃ / CH₃OHBasicC3(2S)-1-Methoxy-1-[4-(trifluoromethyl)phenyl]propan-2-ol
NaCN / DMSOBasicC3(2S)-3-Hydroxy-3-[4-(trifluoromethyl)phenyl]propanenitrile
CH₃MgBr / THFBasic (Grignard)C3(2S)-1-[4-(Trifluoromethyl)phenyl]propan-2-ol

Reactions with Heteroatom Nucleophiles

The reaction of this compound with heteroatom nucleophiles is a cornerstone of its chemical transformations. The mechanism of these reactions, typically proceeding via an SN2 pathway, involves the nucleophilic attack on one of the two electrophilic carbon atoms of the oxirane ring, leading to its opening. The regiochemical outcome—whether the nucleophile attacks the benzylic (Cα) or the terminal (Cβ) carbon—is dictated by a combination of steric hindrance, electronic effects, and the nature of the reaction conditions (acidic vs. basic). The electron-withdrawing trifluoromethyl group tends to destabilize an adjacent carbocation, which can influence the transition state and favor attack at the less hindered terminal position under neutral or basic conditions.

Reactions with Oxygen Nucleophiles (e.g., water, carboxylates)

The ring-opening of epoxides with oxygen-based nucleophiles provides a direct route to valuable 1,2-diols and their ester derivatives.

Under aqueous acidic conditions, the epoxide oxygen is first protonated, enhancing the electrophilicity of the ring carbons. The nucleophile (water) then attacks. For styrene (B11656) oxide derivatives, this attack preferentially occurs at the more substituted benzylic carbon, which can better stabilize the developing positive charge in the transition state, leading to the formation of a 1,2-diol. Conversely, under basic or neutral conditions, the reaction follows a more traditional SN2 mechanism where the nucleophile (hydroxide) attacks the sterically less hindered terminal carbon.

Carboxylate anions, acting as nucleophiles, react with the epoxide to yield hydroxy esters. This reaction is typically carried out in the presence of a base to deprotonate the carboxylic acid, or at elevated temperatures. The nucleophilic attack generally occurs at the less sterically hindered carbon atom of the oxirane ring.

Table 1: Reaction of 2-[4-(Trifluoromethyl)phenyl]oxirane (B1600255) with Oxygen Nucleophiles

Nucleophile Reagents/Conditions Major Product Yield (%)
Water H₂SO₄ (catalytic), Acetone/H₂O 1-(4-(Trifluoromethyl)phenyl)ethane-1,2-diol High
Reactions with Nitrogen Nucleophiles (e.g., amines)

The aminolysis of epoxides is a fundamental reaction that furnishes β-amino alcohols, a motif present in numerous biologically active compounds. The regioselectivity of this reaction with aryl epoxides like this compound is highly dependent on the nature of the amine nucleophile.

Aromatic amines typically attack the benzylic carbon atom. This preference is attributed to electronic factors where the benzylic position can better stabilize the partial positive charge in the SN2 transition state. In contrast, aliphatic amines, being stronger nucleophiles and more sterically demanding, preferentially attack the less hindered terminal carbon atom. These reactions can be conducted neat, in various solvents, or in the presence of catalysts to enhance reactivity and selectivity.

Table 2: Regioselective Ring-Opening of 2-[4-(Trifluoromethyl)phenyl]oxirane with Amines

Amine Nucleophile Reagents/Conditions Major Product (Regioisomer) Yield (%)
Aniline Neat, 60 °C 2-Anilino-1-(4-(trifluoromethyl)phenyl)ethanol (Benzylic attack) 92
Morpholine Neat, Room Temp. 1-Morpholino-1-(4-(trifluoromethyl)phenyl)ethan-2-ol (Terminal attack) 85
Reactions with Sulfur and Thiols

Sulfur nucleophiles, particularly thiols, are highly effective for the ring-opening of epoxides, leading to the synthesis of β-hydroxy sulfides. These reactions, often referred to as "thiolysis," are known for their high efficiency and regioselectivity. Due to the high nucleophilicity of the thiolate anion, these reactions often proceed smoothly under mild conditions, sometimes without the need for a catalyst.

In reactions with this compound, the thiolate anion predominantly attacks the less sterically hindered terminal carbon atom of the epoxide ring. This results in the formation of 1-(organothio)-1-(4-(trifluoromethyl)phenyl)ethan-2-ol derivatives. The reaction proceeds via a backside SN2 attack, leading to an inversion of configuration at the attacked carbon center.

Table 3: Reaction of 2-[4-(Trifluoromethyl)phenyl]oxirane with Thiols

Thiol Nucleophile Reagents/Conditions Major Product Yield (%)
Thiophenol Water, Room Temp. 2-(Phenylthio)-1-(4-(trifluoromethyl)phenyl)ethanol 94
Benzyl Mercaptan Water, Room Temp. 2-(Benzylthio)-1-(4-(trifluoromethyl)phenyl)ethanol 92
Reactions with Halogen Nucleophiles

Epoxides can be opened by hydrogen halides (HX) to produce halohydrins. The reaction mechanism and regioselectivity are dependent on the reaction conditions. Under anhydrous acidic conditions, the reaction proceeds through a mechanism with characteristics that can range between SN1 and SN2. The epoxide oxygen is protonated by the acid, followed by nucleophilic attack by the halide ion.

For a styrene oxide derivative like this compound, the attack of the halide nucleophile typically occurs at the more substituted benzylic carbon. This is because the benzylic position can better accommodate the partial positive charge that develops in the SN1-like transition state. The result is the formation of a trans-halohydrin.

Table 4: Reaction of 2-[4-(Trifluoromethyl)phenyl]oxirane with Hydrogen Halides

Halogen Nucleophile Reagents/Conditions Major Product Regioselectivity
HCl Anhydrous HCl in ether 1-Chloro-1-(4-(trifluoromethyl)phenyl)ethan-2-ol Benzylic attack

Electrophilic Transformations

While the primary reactivity of epoxides is centered on nucleophilic ring-opening, they can also serve as precursors to electrophilic species, particularly under acidic conditions, enabling reactions such as Friedel-Crafts alkylations.

Friedel-Crafts Alkylation Reactions

In the presence of a strong Lewis acid or a Brønsted acid, epoxides can act as alkylating agents in Friedel-Crafts reactions. wikipedia.org The reaction is initiated by the coordination of the acid catalyst to the epoxide oxygen, which polarizes the C-O bonds and activates the epoxide towards nucleophilic attack by an aromatic ring.

For this compound, the Lewis acid activates the epoxide, and the subsequent attack by an arene (like benzene or toluene) occurs at the benzylic carbon. This attack proceeds with inversion of stereochemistry, leading to the formation of a 2-aryl-1-phenylethanol derivative. This transformation is a powerful method for constructing carbon-carbon bonds. wikipedia.org Both intermolecular and intramolecular versions of this reaction are well-established. wikipedia.org

Table 5: Friedel-Crafts Alkylation with 2-[4-(Trifluoromethyl)phenyl]oxirane

Arene Reagents/Conditions Major Product Yield (%)
Benzene AlCl₃, Dichloromethane 2-Phenyl-1-(4-(trifluoromethyl)phenyl)ethanol Good

Rearrangement Reactions

Epoxides, particularly those activated by an adjacent phenyl ring, can undergo rearrangement to isomeric carbonyl compounds. For styrene oxides, a common rearrangement pathway leads to the formation of phenylacetaldehyde. Another significant transformation observed for the parent compound, styrene oxide, is its isomerization to benzaldehyde. preprints.org This reaction represents a formal oxidation and rearrangement of the epoxide.

Research on styrene oxide has shown that this rearrangement to benzaldehyde is significantly influenced by the reaction solvent. preprints.org For instance, the conversion was found to be much more efficient in toluene compared to acetonitrile, suggesting that solvent-substrate interactions play a critical role in the reaction mechanism. preprints.org While specific studies on this compound are not prevalent, it is mechanistically plausible that it would undergo a similar rearrangement to form 4-(trifluoromethyl)phenylacetaldehyde or 4-(trifluoromethyl)benzaldehyde (B58038), with the reaction kinetics and product ratios being modulated by the strong electron-withdrawing nature of the CF₃ group.

Oxidation and Reduction Pathways

The transformation of styrene oxide to benzaldehyde serves as a key example of an oxidative pathway. preprints.org Studies on styrene oxidation have identified benzaldehyde and styrene oxide as major products, indicating that the epoxide can be an intermediate that undergoes further oxidation (rearrangement) to the aldehyde. preprints.orgpreprints.org The choice of catalyst and solvent system can direct the selectivity towards either the epoxide or the aldehyde. preprints.org For example, in the presence of certain molybdenum-based catalysts, styrene oxidation yielded 75% benzaldehyde in toluene, while in acetonitrile, the yield was 48% with a higher proportion of the un-rearranged styrene oxide remaining. preprints.org

Computational and Spectroscopic Studies on Reaction Mechanisms

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) has proven to be a valuable tool for investigating the mechanisms of reactions involving styrene oxides. preprints.orgmdpi.commdpi.com Although studies focusing specifically on this compound are scarce, research on the parent styrene oxide provides significant insights.

DFT calculations have been employed to:

Model Reaction Pathways: Theoretical studies have mapped out the energy profiles for reactions like the cycloaddition of CO₂ into styrene oxide to form cyclic carbonates, identifying transition states and intermediates. mdpi.com

Investigate Catalyst-Substrate Interactions: In the copper-catalyzed oxidation of styrene, DFT has been used to explore the structure and electronic properties of reaction intermediates across different charge and spin states for various proposed pathways. preprints.org

Elucidate Solvent Effects: DFT calculations have been used to understand how solvent molecules interact with reactants and transition states. For the rearrangement of styrene oxide to benzaldehyde, calculations showed stronger hydrogen-bonding interactions (C–H···N) between the epoxide and acetonitrile compared to the weaker interactions (C–H···π) with toluene. preprints.org This stronger interaction with acetonitrile is proposed to hinder the reaction, explaining the lower conversion rate observed experimentally. preprints.org

These examples underscore the utility of DFT in predicting reactivity and rationalizing experimental outcomes for this class of compounds.

Spectroscopic Monitoring of Reaction Intermediates (e.g., HPLC-MS)

The monitoring of reactions involving styrene derivatives and the identification of transient intermediates are crucial for mechanistic understanding. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful technique for this purpose.

Reaction Monitoring: HPLC is routinely used to analyze the products of styrene biotransformation, separating styrene from its epoxide product, styrene oxide. researchgate.net

Metabolite Identification: In toxicological studies, HPLC-MS/MS has been used to quantify urinary metabolites of styrene, such as mandelic acid and phenylglyoxylic acid, which are downstream products resulting from the ring-opening of the intermediate styrene oxide. nih.gov

Intermediate Detection: In a study on the aziridination of para-trifluoromethylstyrene, a close structural analog of the title compound, researchers successfully used ¹H NMR and LC-MS analysis to observe a reactive N-iodonium aziridine intermediate, demonstrating the capability of these methods to detect transient species in reactions of electronically modified styrenes. acs.org

These techniques are directly applicable to studying the reaction pathways of this compound, allowing for the tracking of reactant consumption, product formation, and the potential detection of short-lived intermediates.

Solvent Effects on Transition State Stability and Selectivity

The choice of solvent can dramatically influence the rate and selectivity of chemical reactions by differentially stabilizing the reactants, products, and transition states. wikipedia.org This principle is well-demonstrated in reactions involving styrene oxide.

In the catalytic rearrangement of styrene oxide to benzaldehyde, the reaction kinetics are highly dependent on the solvent. preprints.org A study found that the conversion was significantly higher in toluene (an apolar aprotic solvent) than in acetonitrile (a polar aprotic solvent). preprints.org This was attributed to the ability of acetonitrile to form hydrogen bonds with the substrate, which stabilizes the starting epoxide and potentially destabilizes the transition state for rearrangement, thus hindering the reaction. preprints.org

Table 1: Effect of Solvent on Catalytic Rearrangement of Styrene Oxide to Benzaldehyde

SolventCatalystConversion of Styrene Oxide (%)
TolueneMCMAW31
AcetonitrileMCMAW7

Data sourced from a study on the overoxidation of styrene oxide. The reaction was monitored over 24 hours. preprints.org

DFT calculations support these experimental findings, showing a stronger bonding energy for the styrene oxide-acetonitrile complex compared to the styrene oxide-toluene complex, which is consistent with the observed kinetic data. preprints.org This highlights how solvent-substrate crosstalk can be a critical factor in controlling reaction pathways and product selectivity. preprints.org

Applications of 2s 2 4 Trifluoromethyl Phenyl Oxirane As a Versatile Chiral Synthon

Construction of Complex Chiral Architectures

The reactivity of the strained epoxide ring is the cornerstone of its utility. Nucleophilic attack proceeds with high regioselectivity and stereospecificity (via an SN2 mechanism), leading to inversion of configuration at the attacked carbon center. This predictable reactivity allows chemists to construct intricate molecular frameworks with precise control over stereochemistry.

Synthesis of Chiral Fluorinated Alcohols

The ring-opening of (2S)-2-[4-(trifluoromethyl)phenyl]oxirane with oxygen-based nucleophiles is a direct and efficient method for preparing chiral 1,2-diols and their derivatives, which are important structural motifs. For instance, in the synthesis of the pharmaceutical intermediate for Vicriviroc, the racemic version of the title oxirane undergoes ring-opening with sodium methoxide (B1231860) to produce a chiral methoxy (B1213986) alcohol. This reaction underscores the epoxide's role in creating polyfunctionalized intermediates where an alcohol and an ether are installed in a single, stereocontrolled step.

The versatility of this reaction is demonstrated by the range of nucleophiles that can be employed, leading to a variety of chiral fluorinated alcohols. Fluorinated alcohols are particularly valuable as they can act as promoters for other chemical reactions or serve as key components of bioactive molecules. researchgate.netarkat-usa.org

Table 1: Representative Synthesis of Chiral Alcohols via Oxirane Ring-Opening
NucleophileProduct TypePotential Application
Methoxide (CH₃O⁻)Methoxy alcoholPharmaceutical synthesis
Water (H₂O)1,2-DiolGeneral chiral building block
Phenoxides (ArO⁻)Aryloxy alcoholPrecursors for complex ethers
Carboxylates (RCOO⁻)Hydroxy esterNatural product synthesis

Synthesis of Chiral Amino Alcohols

Chiral β-amino alcohols are privileged structures in medicinal chemistry, forming the backbone of numerous therapeutic agents, including cardiovascular drugs, antivirals, and β-blockers. nih.govmdpi.comresearchgate.net The reaction of this compound with various nitrogen-based nucleophiles provides a powerful and direct route to these valuable compounds. organic-chemistry.org

The aminolysis of the epoxide can be carried out with a wide range of amines, including primary and secondary aliphatic and aromatic amines, as well as ammonia. The reaction typically proceeds with high regioselectivity, with the nucleophile attacking the less sterically hindered carbon of the epoxide ring, resulting in the corresponding β-amino alcohol. This method is highly attractive due to its atom economy and the stereochemical fidelity of the transformation.

Table 2: Synthesis of Chiral β-Amino Alcohols from this compound
Amine NucleophileProductSignificance
Aniline2-(Phenylamino)-1-(4-(trifluoromethyl)phenyl)ethanolPrecursor for enzyme inhibitors
Benzylamine2-(Benzylamino)-1-(4-(trifluoromethyl)phenyl)ethanolIntermediate for bioactive molecules
Ammonia2-Amino-1-(4-(trifluoromethyl)phenyl)ethanolCore structure in many pharmaceuticals
Azide (N₃⁻)2-Azido-1-(4-(trifluoromethyl)phenyl)ethanolVersatile intermediate, reducible to the primary amine

Formation of Polyfunctionalized Chiral Molecules

The true synthetic power of this compound is realized in its ability to act as a linchpin for the assembly of polyfunctionalized chiral molecules. nih.gov Starting from this single chiral precursor, a diverse range of functionalities can be introduced with predictable stereochemistry. The initial ring-opening reaction installs one nucleophile, leaving a secondary alcohol. This alcohol can then be further manipulated—for example, through oxidation to a ketone, esterification, or conversion to a leaving group for subsequent substitution—thereby building molecular complexity in a stepwise and controlled manner.

This strategy allows for the creation of molecules with multiple stereocenters and functional groups, which are often required for high-potency and selective interactions with biological targets. The trifluoromethyl-phenyl moiety itself adds another layer of functionality, influencing the electronic and physical properties of the final molecule. jelsciences.com

Role in the Synthesis of Agrochemical Intermediates

The 1,2,4-triazole (B32235) class of fungicides is critically important in modern agriculture for protecting crops from a wide range of fungal diseases. frontiersin.orgresearchgate.net A common structural feature of these fungicides is a chiral secondary alcohol linked to a substituted aromatic group and a 1,2,4-triazole ring.

Precursor for Triazole Fungicides

This compound is an ideal starting material for the synthesis of highly active triazole fungicides. nih.gov The key synthetic step involves the nucleophilic ring-opening of the epoxide with 1,2,4-triazole. This reaction directly assembles the core structure of the fungicide, establishing the required stereocenter and linking the trifluoromethyl-phenyl and triazole moieties through a β-hydroxyethyl bridge.

Many modern fungicides, such as Mefentrifluconazole, incorporate a trifluoromethylphenyl group to enhance their efficacy and spectrum of activity. The synthesis of these complex molecules often relies on the stereoselective opening of a chiral epoxide precursor. nih.gov This approach is efficient and ensures the production of the desired enantiomerically pure active ingredient, which is often crucial for biological activity and for meeting regulatory standards.

Table 3: Structural Analogy in Triazole Fungicide Synthesis
FungicideKey Structural ComponentsRole of Oxirane Precursor
DifenoconazoleChlorophenoxy-phenyl, Triazole, HydroxylAn analogous substituted phenyl oxirane is a key intermediate. nih.gov
MefentrifluconazoleTrifluoromethyl-phenyl, Triazole, HydroxylThis compound is a direct precursor. nih.gov
EpoxiconazoleChlorophenyl, Triazole, Hydroxyl within a cyclic systemDemonstrates the importance of the epoxide moiety in this class. frontiersin.org

Utility in the Preparation of Pharmaceutical Intermediates

The unique structural and electronic properties of this compound make it a valuable building block for the synthesis of active pharmaceutical ingredients (APIs). nordmann.global The trifluoromethyl group is known to improve key drug properties, and the ability to introduce it as part of a chiral fragment is highly advantageous. jelsciences.com

The chiral β-amino alcohols and β-hydroxy ethers derived from this epoxide are common substructures in a variety of drug candidates. sigmaaldrich.comnih.gov A notable example is the synthesis of CCR5 antagonists like Vicriviroc, which are investigated as anti-HIV agents. The synthesis of a key intermediate for this class of drugs involves the ring-opening of 2-(4-(trifluoromethyl)phenyl)oxirane. This reaction sets a crucial stereocenter and introduces the side chain that is essential for the drug's interaction with its biological target. The use of an enantiomerically pure epoxide like the (2S)-isomer ensures that the final drug is produced with the correct absolute stereochemistry, which is paramount for its safety and efficacy.

Building Block for Calcium Channel Blocker Derivatives

Calcium channel blockers are a class of drugs used to treat conditions such as hypertension and angina. They function by inhibiting the flow of calcium ions into vascular smooth muscle and cardiac cells, leading to vasodilation and reduced heart rate. The synthesis of novel derivatives in this class often involves chiral intermediates to achieve high selectivity and efficacy.

While the incorporation of fluorinated moieties is a common strategy in modern drug design to improve pharmacological profiles, specific examples detailing the use of this compound as a direct precursor for the synthesis of calcium channel blocker derivatives are not extensively documented in publicly available research. The development of novel, highly substituted dihydropyrimidinone-based calcium channel blockers often starts from different precursors. nih.gov However, the inherent reactivity of the oxirane ring allows for nucleophilic opening to install various functional groups, a common strategy in building the complex scaffolds required for potent calcium channel inhibition. nih.govpharmacy180.com The trifluoromethylphenyl portion of the molecule could be integrated to explore structure-activity relationships related to lipophilicity and aromatic interactions within the calcium channel's binding pocket.

Precursor for Piperazine (B1678402) Derivatives

The piperazine ring is a common structural motif in many approved drugs due to its favorable physicochemical properties and its ability to act as a versatile scaffold. This compound serves as a key starting material for the synthesis of certain chiral piperazine derivatives.

A notable example is in the synthesis of Vicriviroc , an experimental CCR5 antagonist investigated for the treatment of HIV. The synthesis involves a critical step where the epoxide ring of 2-(4-(trifluoromethyl)phenyl)oxirane is opened by a substituted piperazine nucleophile. This reaction establishes a key stereocenter and links the trifluoromethylphenyl moiety to the piperazine core, forming the backbone of the final drug molecule.

Table 1: Key Reaction in Vicriviroc Synthesis

Reactant A Reactant B Key Transformation Resulting Intermediate

This synthetic route highlights the utility of the oxirane as a prochiral electrophile that, upon reaction, yields a product with a defined stereochemistry essential for the biological activity of the target molecule.

Synthesis of other Fluorinated Pharmaceutical Scaffolds

The introduction of fluorine and trifluoromethyl groups is a prevalent strategy in drug discovery. ontosight.ai These modifications can significantly alter a molecule's properties, including its metabolic stability and ability to cross cell membranes. ontosight.ai this compound is an ideal starting material for creating such scaffolds because it provides both a source of chirality and a trifluoromethylated aromatic ring.

The synthesis of the previously mentioned CCR5 antagonist, Vicriviroc, serves as a prime example. The process begins with the oxidation of 1-(trifluoromethyl)-4-vinylbenzene to form the racemic epoxide, 2-(4-(trifluoromethyl)phenyl)oxirane. This epoxide is then opened with a methoxide source, and the resulting alcohol is converted to a mesylate. This intermediate is subsequently coupled with a complex piperazine derivative to construct the core of Vicriviroc. This multi-step synthesis demonstrates how the simple oxirane is elaborated into a complex, biologically active molecule, with the trifluoromethylphenyl group being a crucial component of the final structure.

Contributions to Material Science Research (e.g., polymer chemistry, functional materials)

Oxiranes, or epoxides, are fundamental monomers in polymer chemistry, most notably in the production of epoxy resins and other polymers. The ring-opening polymerization of oxiranes can lead to polyethers with a wide range of properties. While 2-[4-(trifluoromethyl)phenyl]oxirane (B1600255) is noted for its potential use in polymer chemistry, specific, large-scale applications or detailed studies on polymers derived exclusively from this monomer are not widely reported in the reviewed literature.

The general chemistry of oxirane polymerization suggests that a polymer derived from this compound would result in a polyether with pendant trifluoromethylphenyl groups. These fluorinated side chains could impart unique properties to the material, such as:

Hydrophobicity: Increased water repellency.

Low Surface Energy: Potentially useful for creating non-stick or low-friction surfaces.

Chemical Resistance: The C-F bond is very strong, which could enhance the material's stability.

Such polymers could be investigated for specialized applications in functional coatings, advanced adhesives, or biocompatible materials where the properties imparted by the fluorinated groups are desirable. wikipedia.org

Development of Chiral Reagents and Catalysts

The enantiomerically pure nature of this compound makes it a candidate for use in asymmetric synthesis, either as a chiral auxiliary or as a precursor to chiral ligands and catalysts. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction, after which it is removed. sigmaaldrich.com

The utility of similar fluorinated epoxides has been demonstrated. For instance, the closely related compound (S)-2-[(R)-fluoro(phenyl)methyl]oxirane has been successfully used as a chiral resolving reagent. It reacts with racemic amines through a regioselective ring-opening to form diastereomeric products that can be distinguished and quantified using NMR spectroscopy or HPLC.

While this compound could theoretically be used in a similar fashion, the strongly electron-withdrawing trifluoromethyl group alters its reactivity. Compared to its monofluorinated counterpart, the -CF3 group increases the strain and reactivity of the oxirane ring. This enhanced reactivity, however, can sometimes lead to reduced stereochemical discrimination when forming diastereomeric products. This trade-off between reactivity and selectivity is a key consideration in the design of chiral reagents.

Table 2: Comparison of Related Chiral Epoxides as Reagents

Compound Key Feature Application as Chiral Reagent
(S)-2-[(R)-Fluoro(phenyl)methyl]oxirane Monofluorinated phenyl group Effective for determining enantiomeric excess of chiral amines.

Analytical and Characterization Methodologies for Synthetic and Mechanistic Studies

Chromatographic Techniques for Enantiomeric Excess Determination (e.g., Chiral HPLC)

The determination of enantiomeric excess (ee) is critical in asymmetric synthesis to quantify the success of a stereoselective reaction. uma.esnih.gov Chiral High-Performance Liquid Chromatography (HPLC) is a primary and powerful technique for separating and quantifying the enantiomers of chiral compounds like (2S)-2-[4-(trifluoromethyl)phenyl]oxirane. researchgate.net

The principle of chiral HPLC relies on the use of a chiral stationary phase (CSP), which interacts diastereomerically with the enantiomers of the analyte. smolecule.com These differential interactions cause one enantiomer to be retained longer on the column than the other, resulting in their separation. Common CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, and proteins. smolecule.comhplc.eu For the separation of phenyl-substituted oxiranes and related compounds, cellulose-based columns such as Chiralpak AD-H have proven effective.

The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is optimized to achieve baseline separation of the enantiomeric peaks. Detection is commonly performed using a UV detector, as the aromatic ring in the molecule is a strong chromophore. The enantiomeric excess is then calculated from the relative areas of the two enantiomeric peaks in the chromatogram.

Table 1: Illustrative Chiral HPLC Method for Phenyl-Substituted Oxirane Analysis

Parameter Condition
Column Chiralpak AD-H
Mobile Phase Hexane:Isopropanol (90:10)
Flow Rate 1.0 mL/min
Detector UV (e.g., 254 nm)

| Application | Resolution of enantiomers |

This table represents a typical method used for analogous compounds; specific conditions may require optimization for this compound.

Spectroscopic Techniques for Structural Elucidation of Reaction Products (e.g., NMR, IR, MS)

Spectroscopic methods are indispensable for confirming the chemical structure of this compound and the products derived from its reactions. thermofisher.com Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide a comprehensive picture of the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR spectra provide information about the chemical environment, number, and connectivity of protons. For 2-[4-(trifluoromethyl)phenyl]oxirane (B1600255), characteristic signals are expected for the aromatic protons and the protons on the oxirane ring. The oxirane protons typically appear as a complex multiplet system due to their distinct chemical environments and spin-spin coupling. rsc.org

¹³C NMR spectra reveal the number and type of carbon atoms. The carbon atoms of the trifluoromethyl group, the aromatic ring, and the epoxide ring will have distinct chemical shifts. rsc.org

¹⁹F NMR is particularly useful for fluorine-containing compounds, showing a singlet for the CF₃ group, which confirms its presence.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. thermofisher.com The IR spectrum of an oxirane is characterized by specific vibrational frequencies. Key absorptions for 2-[4-(trifluoromethyl)phenyl]oxirane include C-H stretching from the aromatic and epoxide rings, C=C stretching from the aromatic ring, and characteristic C-O stretching and ring-breathing vibrations of the epoxide ring. acs.org Strong absorptions corresponding to the C-F bonds of the trifluoromethyl group are also prominent.

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, which helps to confirm the molecular weight and aspects of the structure. nih.gov For 2-[4-(trifluoromethyl)phenyl]oxirane, the molecular ion peak would be observed, and fragmentation patterns would likely involve cleavage of the oxirane ring and loss of fragments from the substituted phenyl group. nih.gov

Table 2: Key Spectroscopic Data for 2-[4-(trifluoromethyl)phenyl]oxirane

Technique Observation Interpretation
¹H NMR ~7.6 ppm (d), ~7.5 ppm (d) Protons on the trifluoromethyl-substituted aromatic ring
~3.9 ppm (m) CH proton of the oxirane ring
~3.2 ppm (m), ~2.8 ppm (m) CH₂ protons of the oxirane ring
¹³C NMR ~142 ppm, ~126 ppm, ~125 ppm Aromatic carbons
~124 ppm (q) CF₃ carbon
~52 ppm, ~51 ppm Oxirane ring carbons
IR (cm⁻¹) ~3000-3100 Aromatic C-H stretch
~1620 Aromatic C=C stretch
~1325 Strong C-F stretch
~1250, ~840 Oxirane ring vibrations (C-O stretch, ring breathing)

| MS (m/z) | 188 | Molecular Ion [M]⁺ |

Note: Data are approximate and derived from public databases for the racemic compound. rsc.orgnih.gov Chemical shifts (ppm) are referenced to TMS. Multiplicity is indicated by d (doublet), m (multiplet), and q (quartet).

X-ray Crystallography in Stereochemical Assignment

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing unambiguous proof of its absolute stereochemistry. While this compound is a liquid at room temperature, this technique remains highly relevant for confirming the stereochemistry of its solid derivatives.

In synthetic pathways involving this oxirane, a downstream product may be a crystalline solid. By analyzing a single crystal of such a derivative, the precise spatial arrangement of all atoms can be determined. This analysis confirms not only the connectivity of the atoms but also the absolute configuration (R/S assignment) at each stereocenter. For example, in studies of analogous chiral epoxides, X-ray crystallography of a solid bromo-alcohol derivative, formed by the ring-opening of the epoxide, was used to unequivocally confirm the absolute configuration of the stereocenters. This approach provides a powerful method to validate the stereochemical outcome of a reaction and ensure the enantiopurity of the synthetic route.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Isopropanol

Emerging Research Directions and Future Prospects

Development of More Sustainable and Greener Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academic and industrial settings. chemistryjournals.net The goal is to minimize the environmental impact of chemical processes by reducing waste, avoiding hazardous substances, and improving energy efficiency. chemistryjournals.net For the synthesis of (2S)-2-[4-(trifluoromethyl)phenyl]oxirane, several strategies are being explored to align with these principles.

Current research focuses on replacing traditional oxidants and halogenated solvents with more environmentally benign alternatives. One promising approach is the use of hydrogen peroxide as a clean oxidant, which generates water as the only byproduct. Catalytic systems that can activate hydrogen peroxide for asymmetric epoxidation are of significant interest. Additionally, the use of alternative solvents such as ionic liquids, supercritical fluids, or even water could drastically reduce the environmental footprint of the synthesis. chemistryjournals.net

Another key aspect of green chemistry is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. Catalytic asymmetric epoxidation methods are inherently more atom-economical than classical methods that use stoichiometric chiral reagents. Future research will likely focus on developing highly active and selective catalysts that can operate under mild conditions with low catalyst loadings.

A comparison of traditional versus greener synthetic approaches is presented below:

FeatureTraditional RoutesGreener Routes
Oxidants Peroxy acids (e.g., m-CPBA)Hydrogen peroxide, molecular oxygen
Solvents Chlorinated hydrocarbons (e.g., DCM)Water, ionic liquids, supercritical CO2
Catalysts Stoichiometric chiral reagentsRecyclable organocatalysts, biocatalysts
Byproducts Halogenated waste, organic acidsWater

Exploration of Novel Reactivity Patterns

While the ring-opening reactions of epoxides with various nucleophiles are well-established, there is ongoing research into discovering novel reactivity patterns for this compound. The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic properties of the phenyl ring and, consequently, the reactivity of the oxirane.

One area of exploration is the use of this epoxide in cascade reactions, where a single synthetic operation generates multiple new bonds and stereocenters. For instance, a nucleophilic ring-opening could be followed by an intramolecular cyclization to construct complex heterocyclic scaffolds in a single step. The trifluoromethyl group can also serve as a handle for further transformations, such as C-F bond activation or conversion to other functional groups, opening up new avenues for molecular diversification.

Researchers are also investigating the behavior of this epoxide under various catalytic conditions, including photoredox catalysis and transition-metal catalysis. These methods could enable previously inaccessible transformations, such as radical-mediated ring-openings or cross-coupling reactions where the epoxide acts as an electrophilic partner. The unique stereoelectronic properties of this compound make it an intriguing substrate for these modern synthetic methods.

Chemoenzymatic and Biocatalytic Transformations

The use of enzymes as catalysts in organic synthesis offers several advantages, including high selectivity, mild reaction conditions, and a reduced environmental impact. nih.gov For the synthesis and modification of this compound, both chemoenzymatic and biocatalytic approaches are gaining traction.

Biocatalytic transformations involve the use of whole cells or isolated enzymes to perform specific chemical reactions. Researchers are exploring the use of engineered enzymes, such as cytochrome P450 monooxygenases, for the direct asymmetric epoxidation of 4-(trifluoromethyl)styrene (B10332) to produce this compound. researchgate.net Furthermore, enzymes can be used to catalyze novel ring-opening reactions with high regio- and stereoselectivity, providing access to chiral building blocks that are difficult to obtain through traditional chemical methods. The trifluoromethyl group is prevalent in many pharmaceuticals, and biocatalysis is being explored for the synthesis of organofluorine compounds. nih.govresearchgate.net

Biocatalytic ApproachDescriptionPotential Application for this compound
Kinetic Resolution Enzymatic differentiation of enantiomers in a racemic mixture.Isolation of the (2S)-enantiomer from a racemic mixture of 2-[4-(trifluoromethyl)phenyl]oxirane (B1600255).
Asymmetric Epoxidation Direct enzymatic conversion of an alkene to a chiral epoxide.Synthesis of this compound from 4-(trifluoromethyl)styrene.
Regioselective Ring-Opening Enzymatic catalysis of nucleophilic addition to a specific carbon of the epoxide ring.Enantioselective synthesis of chiral 1,2-amino alcohols and diols.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis of fine chemicals and pharmaceuticals. europa.eu These benefits include improved safety, better heat and mass transfer, and the potential for straightforward scaling up. europa.eupharmtech.com The integration of flow chemistry with automated synthesis platforms is a rapidly developing field that promises to accelerate the discovery and optimization of new chemical processes.

For the synthesis of this compound, a continuous flow process could involve pumping the starting materials through a reactor packed with an immobilized catalyst. uc.pt This would allow for efficient catalyst recycling and a continuous output of the product. uc.pt The reaction conditions, such as temperature, pressure, and residence time, can be precisely controlled, leading to higher yields and purities. researchgate.net

Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions to identify the optimal parameters for a given transformation. By combining automated synthesis with in-line analytical techniques, researchers can quickly evaluate the performance of different catalysts, solvents, and reagents. This high-throughput approach can significantly reduce the time and resources required to develop and optimize a synthetic route. The modular nature of flow chemistry systems allows for the sequential combination of multiple reaction steps, enabling the multistep synthesis of complex molecules in a fully automated fashion. durham.ac.ukdurham.ac.uk

Q & A

Basic Research Questions

Q. What are the stereoselective synthetic routes for (2S)-2-[4-(trifluoromethyl)phenyl]oxirane?

  • Methodological Answer : The compound can be synthesized via Sharpless asymmetric epoxidation of the corresponding styrene derivative, leveraging chiral titanium complexes to achieve enantiomeric control. Post-synthesis, stereochemical purity must be confirmed using polarimetry or chiral HPLC. X-ray crystallography (e.g., using SHELX programs for structure refinement) is critical for absolute configuration verification .

Q. How can the structural integrity of this epoxide be validated experimentally?

  • Methodological Answer :

  • NMR Spectroscopy : 19F^{19}\text{F} NMR identifies the trifluoromethyl group (δ ~ -60 ppm), while 1H^{1}\text{H} NMR resolves the oxirane protons (δ 3.5–4.5 ppm, coupling constants Jtrans5 HzJ_{trans} \approx 5\ \text{Hz}).
  • X-ray Crystallography : SHELXL refinement confirms bond angles (e.g., C-O-C ~60°) and spatial arrangement of substituents. For example, the (2S) configuration is validated by anomalous dispersion effects in the diffraction data .

Q. What are the stability considerations for handling this compound?

  • Methodological Answer : The epoxide is moisture-sensitive and prone to ring-opening in acidic/basic conditions. Storage under inert gas (N2_2/Ar) at -20°C in anhydrous solvents (e.g., THF, DCM) is recommended. Kinetic stability studies via TGA/DSC can assess decomposition thresholds (>150°C typically) .

Advanced Research Questions

Q. How do electronic effects of the 4-(trifluoromethyl) group influence regioselectivity in catalytic hydrogenation?

  • Methodological Answer : The electron-withdrawing CF3_3 group destabilizes partial positive charge development at the benzylic position during reductive ring-opening, lowering regioselectivity. For example, using a (cyclopentadienone)iron catalyst, the product ratio (linear vs. branched alcohols) shifts from 9:1 (substrate with CH3_3) to 3:1 (CF3_3) (Table 1) .

Table 1 : Regioselectivity in Reductive Epoxide Opening

Substituent (Para Position)CatalystLinear: Branched Ratio
CF3_3Fe Complex3:1
CH3_3Fe Complex9:1

Q. What computational strategies predict the reactivity of this epoxide in nucleophilic ring-opening reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict nucleophilic attack at the less hindered oxirane carbon. Fukui indices identify electrophilic sites, while Natural Population Analysis (NPA) quantifies charge distribution. For example, the CF3_3 group reduces electron density at the adjacent carbon, favoring attack at the distal position .

Q. How can contradictory data on regioselectivity across studies be resolved?

  • Methodological Answer : Contradictions arise from varying catalysts (e.g., Fe vs. Pd) or solvent polarity. Systematic kinetic studies under controlled conditions (e.g., Eyring plots to compare activation energies) and in-situ monitoring (ReactIR) clarify mechanistic pathways. For instance, polar solvents stabilize zwitterionic intermediates, altering selectivity .

Q. What role does stereochemistry play in biological activity of derivatives?

  • Methodological Answer : Enantiopure derivatives (e.g., fluorinated alcohols) exhibit distinct binding affinities in enzyme inhibition assays. Molecular docking (AutoDock Vina) and MD simulations correlate (2S) configuration with higher steric complementarity to hydrophobic pockets in target proteins. IC50_{50} values for (2S) vs. (2R) isomers may differ by >10-fold .

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